Incednine
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Overview
Description
Incednine is a natural product found in Streptomyces with data available.
Scientific Research Applications
Biosynthesis of Incednine
This compound is a 24-membered macrolactam antibiotic produced by Streptomyces sp. ML694-90F3. Research has shown that the unique nitrogen-containing starter unit of this compound is derived from L-glutamate. Studies involving deuterium-labeled amino acid feeding experiments have led to the discovery that 3-aminobutyrate and β-glutamate are incorporated into the starter moiety, indicating a novel decarboxylation of β-glutamate to give 3-aminobutyrate during this compound biosynthesis (Takaishi, Kudo, & Eguchi, 2012).
Total Synthesis of Incednam
The first total synthesis of incednam, the aglycon of antibiotic this compound, has been reported. This compound is known for its inhibitory activity against the antiapoptotic oncoproteins Bcl-2 and Bcl-xL. The synthesis process involved preparing subunits and constructing the novel 24-membered macrocycle through Stille coupling and macrolactamization (Ohtani et al., 2010).
Target Protein Prediction for this compound
Studies have focused on identifying target proteins of this compound to understand its mode of action. Using a combination of in silico screening and experimental verification, researchers predicted 182 target proteins for this compound, with successful verification of in vitro binding of this compound to several proteins, thereby providing new insights into strategies for identifying target proteins of small molecules (Kobayashi et al., 2012).
Discovery and Modulation of Bcl-xL by this compound
This compound was discovered as a potent modulator of the anti-apoptotic function of Bcl-xL from microbial origin. The compound's structure was elucidated through spectroscopic analysis, X-ray crystallography, and computational studies. This discovery provided an aid to novel anti-tumor therapies (Futamura et al., 2008).
Synthesis of this compound Disaccharide Unit
Research has also been conducted on the stereoselective synthesis of the disaccharide unit of this compound, contributing to the understanding of its complex molecular structure (Abbott & Roush, 2013).
This compound Biosynthetic Gene Cluster Characterization
The biosynthetic gene cluster for this compound was identified, and the function of a novel β-glutamate-β-decarboxylase involved in its biosynthesis was characterized. This has helped in proposing a plausible biosynthetic pathway for this compound (Takaishi, Kudo, & Eguchi, 2013).
Mutasynthesis of this compound Derivatives
Mutasynthesis has been used to generate this compound derivatives. This approach has highlighted the potential for creating novel β-amino acid-containing macrolactam polyketide derivatives (Miyanaga et al., 2020).
Properties
Molecular Formula |
C42H63N3O8 |
---|---|
Molecular Weight |
738 g/mol |
IUPAC Name |
(3Z,5E,7E,9E,11R,12S,13Z,15E,17E,19E,21E,24S)-11-hydroxy-12-[(2S,3R,4R,5R)-4-hydroxy-3-(methylamino)-5-[(2S,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxyoxan-2-yl]oxy-3-methoxy-5,11,17,21,24-pentamethyl-1-azacyclotetracosa-3,5,7,9,13,15,17,19,21-nonaen-2-one |
InChI |
InChI=1S/C42H63N3O8/c1-28-16-12-13-20-36(53-41-38(44-8)39(46)35(27-50-41)52-37-24-23-33(43-7)32(5)51-37)42(6,48)25-14-10-11-17-30(3)26-34(49-9)40(47)45-31(4)22-21-29(2)19-15-18-28/h10-21,25-26,31-33,35-39,41,43-44,46,48H,22-24,27H2,1-9H3,(H,45,47)/b11-10+,16-12+,19-15+,20-13-,25-14+,28-18+,29-21+,30-17+,34-26-/t31-,32+,33-,35+,36-,37-,38+,39-,41-,42+/m0/s1 |
InChI Key |
VTEKRFJHUHAGJO-WNETYGQVSA-N |
Isomeric SMILES |
C[C@H]1C/C=C(/C=C/C=C(/C=C/C=C\[C@@H]([C@](/C=C/C=C/C=C(/C=C(/C(=O)N1)\OC)\C)(C)O)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O[C@H]3CC[C@@H]([C@H](O3)C)NC)O)NC)\C)\C |
Canonical SMILES |
CC1CC=C(C=CC=C(C=CC=CC(C(C=CC=CC=C(C=C(C(=O)N1)OC)C)(C)O)OC2C(C(C(CO2)OC3CCC(C(O3)C)NC)O)NC)C)C |
Synonyms |
incednine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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